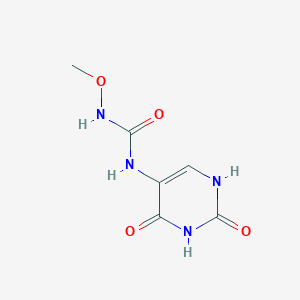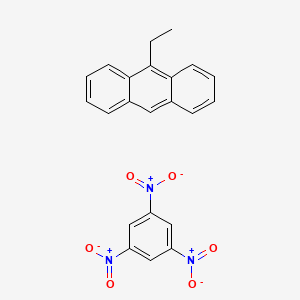![molecular formula C15H15ClO2S B14010871 Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- CAS No. 30158-39-5](/img/structure/B14010871.png)
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is a complex organic compound with a unique structure that includes a benzene ring, a chloro group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of benzene to form chlorobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-chloro-2-phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove the sulfonyl group or reduce the chloro group to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modification of protein function. The chloro group can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-chloroethyl)-: This compound has a similar structure but lacks the sulfonyl group.
Phenethyl chloride: Another related compound, differing in the absence of the sulfonyl group.
Sulfonyl chlorides: Compounds with a sulfonyl group but different alkyl or aryl substituents
Uniqueness
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
30158-39-5 |
|---|---|
Molecular Formula |
C15H15ClO2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
(2-chloro-2-phenylethyl)sulfonylmethylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c16-15(14-9-5-2-6-10-14)12-19(17,18)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
HZGPJGACUDVASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


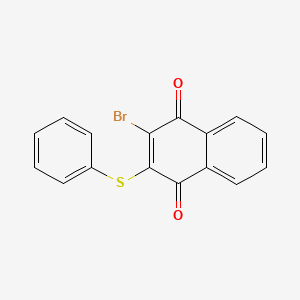
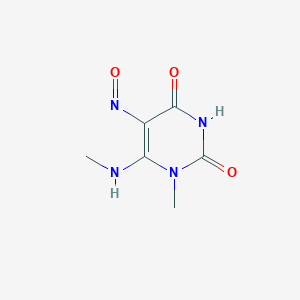
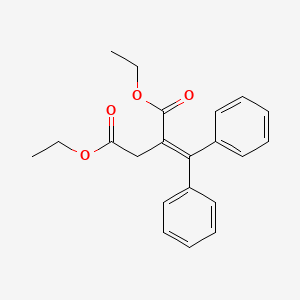
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
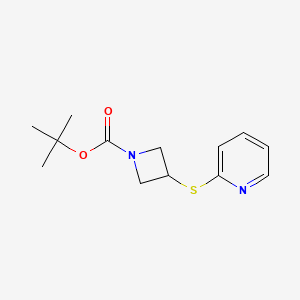

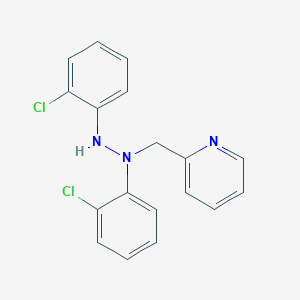
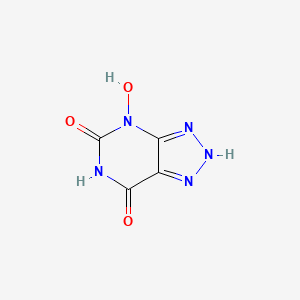
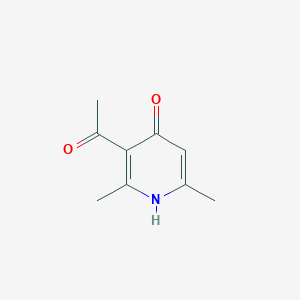
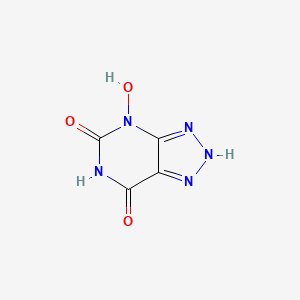
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

